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A comparative analysis of ISTH0036 versus standard-of-care anti-VEGF therapies, focusing on

the validation of its antifibrotic effects in neovascular age-related macular degeneration

(nAMD).

Neovascular age-related macular degeneration (nAMD) is a leading cause of severe vision loss

in the elderly. The current standard of care involves intravitreal injections of anti-vascular

endothelial growth factor (anti-VEGF) agents, which are effective in reducing vascular leakage

and preserving vision. However, a significant unmet need remains in addressing the fibrotic

scarring that often develops in nAMD, leading to irreversible vision loss. ISTH0036, a novel

antisense oligonucleotide, is being investigated as a first-in-class antifibrotic agent that directly

targets the underlying fibrotic processes. This guide provides a comprehensive comparison of

ISTH0036 with current anti-VEGF therapies, supported by experimental data.

Mechanism of Action: A New Paradigm in nAMD
Treatment
Standard anti-VEGF therapies, such as ranibizumab, aflibercept, and bevacizumab, function by

inhibiting the VEGF-A protein, a key driver of angiogenesis and vascular permeability.[1][2]

While effective in controlling the exudative aspects of nAMD, these therapies do not directly

target the fibrotic pathways that contribute to scar formation.[3]

ISTH0036 operates on a distinct and targeted mechanism. It is a locked nucleic acid-modified

antisense oligonucleotide designed to selectively bind to and promote the degradation of the
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messenger RNA (mRNA) of Transforming Growth Factor-beta 2 (TGF-β2).[4][5][6] TGF-β2 is a

key cytokine that is upregulated in nAMD and plays a pivotal role in stimulating the production

of extracellular matrix proteins, leading to the development of subretinal fibrosis.[4][7][8] By

suppressing the production of TGF-β2, ISTH0036 aims to directly inhibit the fibrotic cascade, a

crucial aspect of the disease that is not addressed by current treatments.[8][9][10]

Comparative Efficacy: Antifibrotic and Visual
Outcomes
The Phase 2 BETTER trial provides the primary clinical evidence for the antifibrotic efficacy of

ISTH0036 in nAMD. The data from this trial, alongside representative data from pivotal trials of

anti-VEGF therapies, are summarized below for comparison.

Table 1: Comparison of Antifibrotic and Anatomical
Outcomes

Outcome Measure ISTH0036 (BETTER Trial)
Standard of Care (Anti-
VEGF)

Change in Hyperreflective

Material (HRM) Volume

(Fibrosis)

70% reduction in ISTH0036-

treated eyes[4][11]

75% increase in fellow eyes

receiving standard of care[4]

[11]

Mean Change in Central

Retinal Thickness (CRT)

Reduction from 330µm to

290µm[9]

Variable, with reductions of

approximately 104µm to

182µm reported in various

studies[11][12]

Table 2: Comparison of Visual Acuity Outcomes
Outcome Measure ISTH0036 (BETTER Trial)

Standard of Care (Anti-
VEGF)

Mean Change in Best-

Corrected Visual Acuity

(BCVA)

Stabilization of BCVA (64

ETDRS letters at baseline and

end of study)[9]

Mean improvement of +3.1 to

+8.4 ETDRS letters at 1 year

in treatment-naïve patients[4]

[6]
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The most striking finding from the BETTER trial is the significant reduction in HRM volume, a

key biomarker for fibrosis, in eyes treated with ISTH0036. This contrasts sharply with the

progression of fibrosis observed in the fellow eyes receiving standard anti-VEGF therapy. While

anti-VEGF agents demonstrate robust effects on reducing CRT and improving or maintaining

BCVA, their impact on the underlying fibrotic process is limited. ISTH0036's ability to stabilize

vision while actively reducing fibrotic tissue represents a significant potential advancement in

the long-term management of nAMD.

Experimental Protocols
ISTH0036: The BETTER Trial (Phase 2)

Study Design: An international, multicenter, open-label Phase 2 study.[9]

Patient Population: The trial enrolled 43 patients with nAMD, including both treatment-naïve

individuals and those who had been previously treated with anti-VEGF therapy but had

inactive disease.[9][11]

Intervention: Patients received intravitreal injections of ISTH0036 every 8 weeks (Q8W).[11]

Duration: The follow-up period for the study was 9 months.[11]

Primary and Secondary Outcome Measures: Key endpoints included Best-Corrected Visual

Acuity (BCVA), Central Retinal Thickness (CRT), and the volume of hyperreflective material

(HRM) consistent with fibrosis, which was assessed volumetrically.[11]

Standard of Care: Representative Anti-VEGF Trials (e.g.,
MARINA, ANCHOR, VIEW 1 & 2)

Study Design: Typically, these are multicenter, randomized, double-masked, controlled

clinical trials.

Patient Population: Generally, these trials enroll treatment-naïve patients with nAMD.

Intervention: Patients receive intravitreal injections of anti-VEGF agents (e.g., ranibizumab,

aflibercept) at varying dosing intervals (e.g., monthly or every 8 weeks after a loading

phase).
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Duration: Primary endpoints are often assessed at 1 and 2 years.

Primary and Secondary Outcome Measures: The primary efficacy endpoint is typically the

mean change in BCVA from baseline. Secondary endpoints often include the proportion of

patients losing fewer than 15 letters of vision and changes in CRT.

Visualizing the Mechanism of Action
To better understand the distinct therapeutic targets of ISTH0036 and anti-VEGF agents, the

following diagrams illustrate the relevant signaling pathways.
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Caption: Mechanism of action of ISTH0036.
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Caption: TGF-β2 signaling pathway in ocular fibrosis.
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Conclusion
ISTH0036 represents a promising and novel therapeutic strategy for nAMD by directly targeting

the pro-fibrotic cytokine TGF-β2. The results from the Phase 2 BETTER trial demonstrate its

potential as a first-in-class antifibrotic agent, showing a significant reduction in fibrotic tissue, a

key aspect of nAMD pathology not adequately addressed by current anti-VEGF therapies.

While anti-VEGF treatments remain the cornerstone for managing the exudative components of

nAMD and improving visual acuity, the antifibrotic effects of ISTH0036 could offer a

complementary and much-needed approach to preserving long-term vision by mitigating the

detrimental effects of subretinal fibrosis. Further investigation in larger, controlled clinical trials

is warranted to fully elucidate the long-term safety and efficacy of ISTH0036 and its role in the

future treatment landscape of nAMD.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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